2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-butyl substituent at the pyrimidine ring and an N-(2-methoxyphenyl)acetamide side chain. The 2-methoxyphenyl group may enhance solubility and bioavailability, while the butyl chain could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-4-10-21-18(24)17-14(9-11-27-17)22(19(21)25)12-16(23)20-13-7-5-6-8-15(13)26-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFQCOLUKQTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thieno[3,2-d]pyrimidine core, which is then further functionalized to introduce the butyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Structural Characteristics
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the butyl group enhances lipophilicity, which may influence the pharmacokinetic properties of the compound. The methoxyphenyl substituent further modifies its chemical behavior and biological interactions.
Biological Activities
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. Some of the notable activities include:
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity: The structural features may contribute to the inhibition of cancer cell proliferation.
- Enzyme Inhibition: These compounds can act as inhibitors for specific enzymes involved in metabolic pathways.
Research Applications
-
Medicinal Chemistry:
- The compound is being investigated for its potential as a therapeutic agent in treating infections and cancers due to its biological activity.
- Derivatives of this compound are synthesized to enhance efficacy and reduce toxicity.
-
Pharmacological Studies:
- Studies focus on understanding the mechanism of action and the pharmacodynamics of the compound.
- Research includes evaluating its interaction with various biological targets.
-
Synthesis of Derivatives:
- Various derivatives are synthesized to explore structure-activity relationships (SAR). For example:
Compound Name Structural Features Biological Activity 5-Methylthieno[3,2-d]pyrimidine Methyl substitution on thiophene Antimicrobial 6-Chlorothieno[3,2-d]pyrimidine Chlorine substitution Anticancer 4-Aminothieno[3,2-d]pyrimidine Amino group addition Enzyme inhibition
- Various derivatives are synthesized to explore structure-activity relationships (SAR). For example:
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Case Study 1: A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited potent antimicrobial activity against resistant strains of bacteria. The specific derivative containing the methoxyphenyl group showed enhanced activity compared to others.
- Case Study 2: Research published in a peer-reviewed journal highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The study found that certain modifications led to increased apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide
- Core Structure: Shares the thieno[3,2-d]pyrimidine backbone but replaces the 3-butyl group with a dichlorophenyl acetamide side chain.
- The phenylethyl substituent may enhance aromatic interactions compared to the 2-methoxyphenyl group in the target compound.
- Synthesis: Multi-step protocol involving Suzuki-Miyaura coupling, similar to other thienopyrimidine derivatives .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Core Structure: Lacks the thienopyrimidine core but retains the acetamide motif.
- Key Differences :
Pyrimidine-Based Analogues with Divergent Cores
N-(3-{3-Cyclopropyl-5-[(2-Fluoro-4-iodophenyl)amino]-6,8-Dimethyl-2,4,7-Trioxo-3,4,6,7-Tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}Phenyl)Acetamide
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide
- Core Structure : Simplified thiophene-acetamide system without the pyrimidine ring.
- Phthalimido groups improve crystallinity, as evidenced by detailed spectroscopic characterization .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of a butyl group enhances lipophilicity, which can affect absorption and distribution in biological systems.
Research indicates that compounds with thieno[3,2-d]pyrimidine structures can interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been suggested that it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which is implicated in lipid metabolism and obesity management .
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Thieno[3,2-d]pyrimidine derivatives often exhibit antimicrobial properties against a range of pathogens .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Antimicrobial | Inhibition of bacterial growth |
| 6-Chlorothieno[3,2-d]pyrimidine | Anticancer | Induction of apoptosis |
| 4-Aminothieno[3,2-d]pyrimidine | Enzyme inhibition | Active site binding |
Case Studies and Research Findings
- Anticancer Properties : A study involving thieno[3,2-d]pyrimidine derivatives demonstrated their efficacy in reducing tumor size in xenograft models. The compounds were shown to induce apoptosis in cancer cells through activation of caspase pathways .
- Metabolic Regulation : In vitro studies indicated that the compound effectively inhibits ACC activity at low micromolar concentrations. This inhibition leads to reduced fatty acid synthesis and could be beneficial for treating metabolic disorders such as obesity and dyslipidemia .
- Safety Profile : Preliminary toxicity assessments reveal that this compound exhibits a favorable safety profile in animal models at therapeutic doses. Further studies are required to establish long-term safety and efficacy .
Q & A
Q. What are the critical steps for synthesizing this thienopyrimidine-acetamide derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, alkylation of the 3-butyl group, and coupling with the N-(2-methoxyphenyl)acetamide moiety. Key steps include:
- Cyclization : Using thiourea derivatives under reflux in ethanol or DMF to form the pyrimidine ring .
- Alkylation : Introducing the 3-butyl group via nucleophilic substitution, often requiring potassium carbonate as a base and acetonitrile as a solvent .
- Acetamide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane . Optimization involves adjusting temperature (60–80°C), solvent polarity, and reaction time (12–24 hours). Purity is confirmed via TLC monitoring .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thieno ring protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~430–450 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols to measure IC50 values .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Contradictions often arise from structural analogs with minor substituent differences. For example:
- 3-butyl vs. 4-chlorobenzyl groups : The 3-butyl variant may show reduced kinase inhibition compared to chlorobenzyl derivatives due to steric hindrance .
- Methoxyphenyl position : Ortho-substitution (2-methoxy) enhances solubility but may reduce binding affinity compared to para-substituted analogs . Resolution strategies:
- Dose-response curves : Validate activity thresholds across multiple assays.
- Structural analogs testing : Compare derivatives from databases like PubChem .
- Assay standardization : Use consistent cell lines (e.g., NIH/3T3 for baseline toxicity) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Substituent modulation : Replace the 3-butyl group with bulkier (e.g., benzyl) or polar (e.g., hydroxyethyl) groups to assess activity shifts .
- Bioisosteric replacement : Swap the thieno ring with pyrido[2,3-d]pyrimidine to evaluate heterocycle impact on solubility .
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or topoisomerase II) .
Q. How can stability issues in aqueous solutions be addressed during formulation studies?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (1:4 ratio) to enhance solubility while minimizing precipitation .
- pH adjustment : Stabilize the compound at pH 6.5–7.0 to prevent hydrolysis of the acetamide group .
- Lyophilization : Prepare lyophilized powders with trehalose as a cryoprotectant for long-term storage .
Q. What advanced techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Click chemistry probes : Incorporate alkyne tags into the acetamide group for pull-down assays and target identification .
- CRISPR-Cas9 knockouts : Validate specificity using cells lacking the putative target (e.g., EGFR-null A431 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
